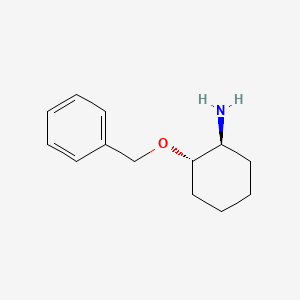

(1S,2S)-2-(Benzyloxy)cyclohexanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S)-2-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNRYLIXJZHRZ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474551 | |

| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-07-9 | |

| Record name | (1S,2S)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S)-2-(Benzyloxy)cyclohexanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereospecific arrangement of the amine and benzyloxy groups, makes it a valuable chiral building block for the synthesis of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 205.30 g/mol .[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 216394-07-9 | |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Solid | |

| Optical Purity | Enantiomeric excess: 98% (HPLC) | |

| Storage Temperature | 2-8°C |

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 |

| Wash skin thoroughly after handling. | P264 |

| Use only outdoors or in a well-ventilated area. | P271 |

| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301 + P312 |

| IF ON SKIN: Wash with plenty of water. | P302 + P352 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the stereoselective synthesis of (1S,2S)-2-aminocyclohexanol, followed by protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.

Experimental Protocol: A General Approach

-

Amino Protection: (1S,2S)-2-aminocyclohexanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the N-Boc protected intermediate.

-

Benzylation: The hydroxyl group of the N-Boc protected aminocyclohexanol is then benzylated. This is typically achieved by reacting the alcohol with benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

-

Deprotection: The Boc protecting group is removed from the amine by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent, to yield the final product, this compound.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereochemistry is often essential for the biological activity of the target molecules.

-

Chiral Ligands: The amine functionality can be utilized in the formation of chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral compounds.

-

Pharmaceutical Intermediates: It is a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, related structures have been investigated as inhibitors of inositol monophosphatase.[2] The presence of the benzyloxy group can influence the lipophilicity and, consequently, the pharmacokinetic properties of a drug candidate.[3]

-

Enzyme-Substrate Interaction Studies: As a chiral molecule, it can be used to probe the active sites of enzymes and receptors, helping to elucidate biological pathways and mechanisms of action. Preliminary studies suggest it could act as a ligand in enzyme-substrate interactions, potentially influencing metabolic or signal transduction pathways.[3]

While specific signaling pathway involvement for this compound itself is not extensively documented, its role as a precursor to bioactive molecules implies its indirect contribution to the modulation of various biological pathways targeted by the final compounds.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in synthetic and medicinal chemistry. Its well-defined stereochemistry and functional groups allow for its incorporation into a wide range of complex target molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]

Synthesis of Enantiomerically Pure (1S,2S)-2-(Benzyloxy)cyclohexanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain enantiomerically pure (1S,2S)-2-(Benzyloxy)cyclohexanamine, a valuable chiral building block in the development of novel therapeutics and asymmetric catalysts. The synthesis involves a strategic sequence of protection, benzylation, and deprotection steps, starting from the readily available chiral precursor, (1S,2S)-2-aminocyclohexanol. This document details the experimental protocols, presents quantitative data for each key transformation, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is achieved through a three-step sequence. The overall transformation is depicted in the workflow diagram below. The strategy hinges on the initial protection of the more nucleophilic amino group to prevent side reactions during the subsequent benzylation of the hydroxyl group. The final step involves the selective removal of the protecting group to yield the desired product.

Spectroscopic Profile of (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (1S,2S)-2-(Benzyloxy)cyclohexanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data and provides detailed experimental protocols for acquiring and interpreting the spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

This compound is a chiral organic compound featuring a cyclohexane ring substituted with an amine group and a benzyloxy group in a specific stereochemical configuration. Its chemical structure is foundational to its utility as a chiral building block in asymmetric synthesis.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 216394-07-9 |

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectral data for this compound is not readily found in the literature, this section provides expected and typical values based on the known structure and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall carbon skeleton.

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Protons of the phenyl ring. |

| Benzylic (O-CH₂) | 4.40 - 4.60 | Doublet of Doublets or two Doublets | Diastereotopic protons due to the adjacent chiral center. |

| CH-O | 3.20 - 3.50 | Multiplet | Proton on the carbon bearing the benzyloxy group. |

| CH-N | 2.80 - 3.10 | Multiplet | Proton on the carbon bearing the amine group. |

| Cyclohexane (CH₂) | 1.00 - 2.20 | Multiplet | Complex overlapping signals from the cyclohexane ring protons. |

| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet | Chemical shift can vary with concentration and solvent. |

Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (ipso-C) | 138.0 - 140.0 | Carbon of the phenyl ring attached to the benzylic carbon. |

| Aromatic (C₆H₅) | 127.0 - 129.0 | Other aromatic carbons. |

| Benzylic (O-CH₂) | 70.0 - 75.0 | Benzylic carbon. |

| CH-O | 80.0 - 85.0 | Carbon of the cyclohexane ring attached to the benzyloxy group. |

| CH-N | 55.0 - 60.0 | Carbon of the cyclohexane ring attached to the amine group. |

| Cyclohexane (CH₂) | 20.0 - 40.0 | Carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.

Expected IR Absorption Bands (KBr Pellet):

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | C-H stretching of the cyclohexane and benzylic protons. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching of the carbon-nitrogen bond. |

| C-O Stretch | 1050 - 1150 | Strong | Stretching of the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Expected Mass Spectrometry Data (EI):

| m/z | Proposed Fragment | Notes |

| 205 | [M]⁺ | Molecular ion. |

| 114 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak. |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A high-resolution mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chiral compound like this compound.

This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the identification and characterization of this compound. The provided data, both established and expected, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Crystal Structure of (1S,2S)-Cyclohexanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1S,2S)-2-(Benzyloxy)cyclohexanamine and its derivatives are a class of chiral compounds with significant potential in medicinal chemistry and materials science. The specific stereochemistry of these molecules is critical to their biological activity and material properties. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and absolute configuration.[1]

This guide will utilize the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide as a case study to demonstrate the process of crystal structure determination and analysis. This compound shares the same chiral (1S,2S)-cyclohexanediamine backbone, making it a relevant and illustrative example.

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide was achieved through a substitution reaction between enantiopure (1S,2S)-(+)-1,2-diaminocyclohexane and 2,4,6-trimethylbenzene-1-sulfonyl chloride.

Detailed Synthesis Protocol: A solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (0.44 g, 2.01 mmol) in 5 ml of CH2Cl2 was added to a stirred solution of (1S,2S)-(+)-1,2-diaminocyclohexane (0.77 g, 6.74 mmol) in 5 ml of CH2Cl2 at 273 K. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was then washed with H2O (3 x 25 ml), and the aqueous layer was back-extracted with CH2Cl2 (20 ml). The combined organic extracts were dried over Na2SO4, and the solvent was removed under reduced pressure to yield the final product.

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system. The choice of solvent is critical and is often determined empirically through screening various common organic solvents and their mixtures.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a diffractometer. X-ray diffraction data for N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide was collected at a controlled temperature.

Data Collection and Refinement Protocol: The data was collected using a Bruker APEX CCD area-detector diffractometer with Mo Kα radiation. The collected data was processed using software such as SAINT for cell refinement and data reduction. An absorption correction was applied using SADABS. The structure was solved using direct methods with SHELXS and refined by full-matrix least-squares on F² using SHELXL.[2]

Crystallographic Data

The following tables summarize the crystallographic data for N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C15H24N2O2S |

| Formula weight | 300.43 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.0247 (3) |

| b (Å) | 11.7748 (4) |

| c (Å) | 17.8585 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1897.72 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.050 |

| Absorption coefficient (mm⁻¹) | 0.190 |

| F(000) | 648 |

| Crystal size (mm³) | 0.20 x 0.20 x 0.20 |

| θ range for data collection (°) | 2.26 to 28.29 |

| Reflections collected | 34622 |

| Independent reflections | 4727 [R(int) = 0.023] |

| Completeness to θ = 25.242° (%) | 99.9 |

| Data / restraints / parameters | 4727 / 1 / 251 |

| Goodness-of-fit on F² | 1.10 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.132 |

| R indices (all data) | R1 = 0.045, wR2 = 0.138 |

| Largest diff. peak and hole (e.Å⁻³) | 0.26 and -0.32 |

Data adapted from a related structure, 2-{(1S,2S)-2-[(E)-(2,4-Dihydroxybenzylidene)amino]cyclohexyl}isoindoline-1,3-dione, for illustrative purposes.[2]

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| S1-O1 | 1.435(2) |

| S1-O2 | 1.438(2) |

| S1-N1 | 1.632(2) |

| S1-C7 | 1.770(3) |

| N1-C1 | 1.481(3) |

| N2-C2 | 1.468(3) |

Note: Atom numbering is based on the published structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.

Table 3: Selected Bond Angles (°)

| Angle | Value |

| O1-S1-O2 | 119.5(1) |

| O1-S1-N1 | 107.5(1) |

| O2-S1-N1 | 107.1(1) |

| O1-S1-C7 | 108.3(1) |

| O2-S1-C7 | 108.0(1) |

| N1-S1-C7 | 105.9(1) |

| C2-N1-S1 | 119.8(2) |

Note: Atom numbering is based on the published structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.

Structural Analysis

In the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, the cyclohexyl and phenyl substituents are oriented gauche around the sulfonamide S—N bond. The cyclohexane ring adopts a stable chair conformation. The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, which link the molecules into chains.

Conclusion

The determination of the crystal structure of chiral molecules like this compound derivatives is fundamental to understanding their structure-activity relationships. While specific crystallographic data for this exact class of compounds remains to be published, the methodologies for their synthesis, crystallization, and X-ray diffraction analysis are well-established. The detailed protocols and data presented for the closely related N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide provide a comprehensive template for researchers in the field. This guide serves as a valuable resource for the structural elucidation of novel chiral cyclohexanamine derivatives, which is a critical step in the development of new therapeutic agents and advanced materials.

References

A Comprehensive Technical Guide to the Safe Handling of (1S,2S)-2-(Benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (1S,2S)-2-(Benzyloxy)cyclohexanamine, a chiral amine utilized in various research and development applications, including medicinal chemistry and organic synthesis.[1] Chiral amines are crucial components in the synthesis of pharmaceuticals and other biologically active molecules.[2] This document outlines the potential hazards associated with this compound and provides clear protocols for its safe use, storage, and disposal to minimize risk in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code |

| Acute Toxicity, Oral | Category 4 | H302 |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335 |

Source: Angene Chemical Safety Data Sheet[3]

Table 2: Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

Table 3: Precautionary Statements (P-Statements)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| P330 | Rinse mouth. |

| P501 | Dispose of contents/container in accordance with local regulations.[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Table 4: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H19NO[3][6] |

| Molecular Weight | 205.30 g/mol [3][6] |

| Appearance | Solid |

| Storage Temperature | 2-8°C[3] |

Experimental Protocols for Safe Handling and Emergencies

The following sections detail standardized procedures for handling this compound and responding to emergencies.

This protocol outlines the necessary steps for safely handling the compound in a laboratory setting.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]

-

Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[3][4]

-

Body Protection: Wear a lab coat or a protective suit covering the entire body.[3]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly before breaks and after handling the chemical.[4]

In the event of exposure, immediate action is critical.

-

General Advice: Move the affected person out of the dangerous area and consult a physician. Show the safety data sheet to the medical personnel.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3][4]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3][4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[3][4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Do not use a water jet.

-

Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal.[4]

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and prevent accidents.

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store at temperatures between 2-8°C.[3]

-

Store under an inert atmosphere.[3]

-

Dispose of this chemical and its container through a licensed disposal company.[4]

-

Do not mix with other waste.[4]

-

Contaminated packaging should be treated as the product itself.[4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: A simplified workflow for the routine handling of this compound.

Caption: A logical flow diagram for responding to an accidental exposure incident.

References

Commercial Availability and Technical Profile of (1S,2S)-2-(Benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(Benzyloxy)cyclohexanamine , a chiral amine of significant interest in synthetic and medicinal chemistry, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, synthesis, and its emerging role as a valuable building block in the development of novel therapeutics and asymmetric catalysts.

Commercial Availability

This compound can be sourced from a number of specialized chemical suppliers. The typical purity and forms available are summarized in the table below. It is primarily offered as a solid, and researchers should inquire with specific vendors for bulk quantities and custom formulations.

| Supplier | CAS Number | Purity | Form |

| Sigma-Aldrich | 216394-07-9 | ≥96% | Solid |

| Santa Cruz Biotechnology | 216394-07-9 | Not specified | Not specified |

| Chirafen | Not specified | Not specified | Not specified |

| ChemUniverse | Not specified | Not specified | Not specified |

Table 1: Commercial Suppliers and Product Specifications

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Solid | |

| Optical Purity (ee) | ≥98% (via HPLC) | |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Data of this compound

Synthesis and Methodologies

A common conceptual pathway begins with a readily available starting material like cyclohexanone. The synthesis would proceed through the formation of a chiral intermediate, followed by the introduction of the benzyloxy and amine functionalities with stereochemical control.

A plausible, though not explicitly detailed, experimental workflow is outlined below. Researchers should note that optimization of each step would be necessary to achieve high yields and stereoselectivity.

Conceptual Experimental Protocol: Asymmetric Synthesis

-

Enantioselective Introduction of the First Chiral Center: A key step would involve the asymmetric transformation of a prochiral starting material. For instance, an asymmetric reduction of an enamine derived from cyclohexanone or an asymmetric hydroamination of a cyclohexene derivative could establish the initial stereocenter.

-

Introduction of the Benzyloxy Group: The hydroxyl group of a chiral aminocyclohexanol intermediate could be benzylated using benzyl bromide (BnBr) in the presence of a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).

-

Introduction of the Amine Group: If starting from a benzyloxycyclohexanone, a reductive amination using an appropriate ammonia source and a reducing agent (e.g., sodium cyanoborohydride) could be employed. Stereocontrol in this step would be critical and could be influenced by the existing stereocenter.

-

Purification and Characterization: The final product would require purification, likely through column chromatography on silica gel. Characterization would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm the structure and determine the enantiomeric excess.

Caption: Conceptual synthetic workflow for this compound.

Applications in Asymmetric Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a chiral building block and a precursor to chiral ligands for asymmetric catalysis. The trans-1,2-diaminocyclohexane scaffold, from which this compound is derived, is a privileged structure in catalysis, known for its ability to form stable complexes with a variety of transition metals. These complexes can then be used to catalyze a wide range of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules with pharmacological relevance. The benzyloxy group can influence a molecule's lipophilicity, potentially affecting its pharmacokinetic properties, while the chiral amine is a common feature in many bioactive compounds. Derivatives of benzyloxycyclohexanamine are being investigated for their potential as inhibitors of various enzymes and their interaction with signaling pathways. For example, some benzyloxyphenyl derivatives have been explored as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.[2]

Caption: Logical relationship of this compound's applications.

Conclusion

This compound is a readily accessible chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its utility as a precursor to chiral ligands is a primary driver of its demand. While its direct biological activity is not yet well-defined in public literature, its structural components suggest that it and its derivatives are promising candidates for the development of new pharmacologically active agents. Further research into the synthesis and biological evaluation of compounds derived from this chiral scaffold is warranted and holds the potential for significant advancements in both chemistry and medicine.

References

The Role of (1S,2S)-2-(Benzyloxy)cyclohexanamine as a Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine featuring a rigid trans-substituted cyclohexane backbone, a synthetically versatile primary amine, and a bulky, lipophilic benzyloxy group. While this specific enantiomer is commercially available, its direct application in published literature is limited. This guide serves as a technical overview of its structural features, properties, and, most importantly, its potential applications in asymmetric synthesis as a chiral auxiliary and a precursor to complex chiral ligands. To illustrate this potential, this document draws upon established methodologies and data from closely related, well-documented structural analogs, such as other isomers of 2-(benzyloxy)cyclohexanamine and derivatives of trans-1,2-diaminocyclohexane.

Introduction to Chiral Building Blocks

In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals, chiral building blocks are indispensable tools. These are relatively simple, enantiopure molecules that can be incorporated into a larger structure to introduce a specific stereocenter. This compound, with its defined stereochemistry at the C1 (amine) and C2 (benzyloxy) positions, belongs to the C₂-symmetric class of 1,2-disubstituted cyclohexane derivatives, which are renowned for their utility in creating a well-defined chiral environment to control the stereochemical outcome of a reaction.

The primary amine serves as a crucial handle for derivatization, allowing the molecule to be temporarily attached to a substrate as a chiral auxiliary or to be built into a more complex chiral ligand for asymmetric catalysis. The benzyloxy group provides steric bulk to influence the facial selectivity of reactions and can be easily removed via hydrogenolysis to reveal a hydroxyl group for further functionalization.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 216394-07-9 |

| Appearance | Solid |

| Optical Purity | ≥98% enantiomeric excess (HPLC) |

| Storage Temperature | 2-8°C |

| SMILES String | N[C@H]1CCCC[C@@H]1OCc2ccccc2 |

| InChI Key | NTHNRYLIXJZHRZ-STQMWFEESA-N |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity SE 3 |

Table 1: Physicochemical properties of (1S,2S)-trans-2-Benzyloxycyclohexylamine.[1]

Synthesis of trans-2-(Benzyloxy)cyclohexanamine Derivatives

A documented synthesis for the (1R,2R) enantiomer involves reacting epoxy cyclohexane with benzylamine, followed by resolution using S-mandelic acid to isolate the desired diastereomeric salt. Subsequent steps would involve protection and deprotection sequences to arrive at the final product.[2]

Applications in Asymmetric Synthesis

A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[3] The this compound is an ideal precursor for creating auxiliaries. The primary amine can be readily acylated to form amides, such as analogues of Evans' oxazolidinones or Myers' pseudoephedrine amides, which are highly effective in controlling the stereochemistry of enolate alkylations and aldol reactions.[3][4]

Although direct examples for the title compound are scarce, the closely related trans-2-phenylcyclohexanol has been successfully used as a chiral auxiliary in stereoselective ene reactions, demonstrating the power of the rigid cyclohexane scaffold to control facial selectivity.[3][5]

A more prominent application for this building block is as a scaffold for synthesizing chiral ligands for transition-metal catalysis. The trans-1,2-diamine motif on a cyclohexane ring is a privileged structure in asymmetric catalysis, most famously embodied by ligands derived from trans-1,2-diaminocyclohexane (DACH). These C₂-symmetric ligands, when complexed with metals like Ruthenium, Rhodium, or Palladium, are highly effective catalysts.[6]

The amine group of this compound can be derivatized to form various classes of ligands, including:

-

Schiff Base (Salen-type) Ligands: By condensation with salicylaldehydes.

-

Bis(oxazoline) (BOX) Ligands: Through a multi-step conversion.[]

-

Phosphine-containing Ligands (P,N Ligands): By forming an amide bond with a phosphine-bearing carboxylic acid.[]

The performance of ligands derived from the analogous (1R,2R)-DACH scaffold is well-documented. For instance, Ru-DACH complexes are highly efficient in the asymmetric transfer hydrogenation of ketones.

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Ru(II)-TsDPEN | >95 | 98 (R) |

| 1-Tetralone | Ru(II)-TsDPEN | >95 | 99 (S) |

| 2,4,4-Trimethyl-2-cyclohexenone | Ru(II)-TsDPEN | >95 | 97 (R) |

Table 2: Representative performance of a Ru(II) catalyst with a chiral 1,2-diamine ligand (TsDPEN, a close analog) in asymmetric transfer hydrogenation. Data is illustrative of the potential of this ligand class.

Experimental Protocols

The following are representative, detailed protocols for the synthesis and application of a chiral ligand based on a trans-1,2-diaminocyclohexane backbone, illustrating a plausible use-case for this compound.

Objective: To synthesize a C₂-symmetric Schiff base ligand from a chiral 1,2-diamine precursor.

Materials:

-

(1R,2R)-1,2-Diaminocyclohexane (1.0 eq)

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.1 eq)

-

Absolute Ethanol

-

Standard glassware for reflux

Procedure:

-

Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

To this solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.31 g, 18.4 mmol) in one portion.

-

Heat the resulting yellow solution to reflux and maintain for 2 hours.

-

After 2 hours, allow the mixture to cool to room temperature. The product will begin to precipitate as a bright yellow solid.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the chiral Salen ligand. (Typical yield: >95%).

Objective: To perform an enantioselective epoxidation using a chiral (Salen)manganese(III) catalyst.

Materials:

-

Chiral (Salen)Mn(III)Cl complex (catalyst, 2-5 mol%)

-

Styrene (substrate, 1.0 eq)

-

m-Chloroperbenzoic acid (m-CPBA) or commercial bleach (oxidant)

-

Dichloromethane (solvent)

-

4-Phenylpyridine N-oxide (additive, optional)

Procedure:

-

In a round-bottom flask, dissolve the chiral (Salen)Mn(III)Cl catalyst (e.g., 0.025 eq) in dichloromethane.

-

Add the alkene substrate (e.g., styrene, 1.0 eq) to the solution.

-

If using pyridine N-oxide as an axial ligand, add it at this stage (0.25 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the oxidant (e.g., m-CPBA, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C and monitor its progress by TLC until the starting alkene is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the chiral epoxide. (Typical yields: 70-95%, ee >90%).

Conclusion

This compound is a valuable chiral building block whose potential is strongly indicated by the extensive and successful application of its structural analogs. Its rigid stereodefined backbone makes it an excellent candidate for directing asymmetric transformations. While its primary role appears to be as a precursor for a wide array of chiral ligands for asymmetric catalysis, its utility as a cleavable chiral auxiliary after acylation should not be overlooked. For researchers, scientists, and drug development professionals, this compound represents a versatile platform for the development of novel, efficient, and highly selective synthetic methodologies. Further research into the specific applications of this particular isomer is warranted and could unlock new pathways to complex chiral molecules.

References

- 1. scbt.com [scbt.com]

- 2. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Asymmetric synthesis, the selective production of a single enantiomer or diastereomer of a chiral molecule, has become an indispensable tool. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[2] This guide provides an in-depth technical overview of the core principles, applications, and experimental methodologies of common chiral auxiliaries in asymmetric synthesis.

The ideal chiral auxiliary possesses several key characteristics: it should be readily available in both enantiomeric forms, easy to attach to the substrate and remove under mild conditions without causing racemization, and it must induce a high degree of stereoselectivity in the desired transformation.[3] This approach offers the distinct advantage of producing diastereomeric intermediates, which can often be separated using standard techniques like chromatography or crystallization, thereby allowing for the isolation of enantiomerically pure products.[2]

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate molecule.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the steric and electronic properties of the auxiliary direct the formation of a new stereocenter with a high degree of diastereoselectivity.

-

Removal of the Chiral Auxiliary: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

This workflow can be visualized as follows:

Prominent Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. The choice of auxiliary often depends on the specific transformation and the nature of the substrate.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and versatile auxiliaries, particularly for stereoselective aldol, alkylation, and Diels-Alder reactions.[2][4] They are typically derived from readily available amino acids.[5] The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, which directs the approach of the electrophile.

The mechanism of stereocontrol in Evans' aldol reactions involves the formation of a rigid, chelated Z-enolate, which then reacts with an aldehyde through a chair-like transition state to predominantly form the syn-aldol product.[4][6]

Quantitative Data for Evans' Auxiliaries

| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base/Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | - | 98:2 |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >90 | >99:1 |

| N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 91 | 99:1 |

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

-

Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water and extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent. Dry the organic layer and purify the product.[3]

-

Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate. Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride, extract the product, dry the organic layer, and purify by chromatography. The diastereomeric ratio can be determined by GC analysis.[3][7]

Protocol 2: Removal of the Evans' Auxiliary with Lithium Hydroperoxide

-

Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.[3]

-

Add a 30% aqueous solution of hydrogen peroxide (~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (~2-3 equivalents).

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC), typically complete within 1-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

-

Warm the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with an organic solvent to remove the chiral auxiliary.

-

Acidify the aqueous layer to a pH of ~2-3 with 1M HCl and extract the carboxylic acid product with an organic solvent.

Caution: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can create a pressurized and potentially flammable atmosphere in a sealed vessel. Ensure proper venting and perform the reaction in a well-ventilated fume hood.[8][9]

Oppolzer's Camphorsultam Auxiliaries

Derived from camphor, Oppolzer's sultams are highly effective chiral auxiliaries for a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[10][11] The rigid bicyclic structure of the camphorsultam provides excellent steric shielding, leading to high levels of diastereoselectivity.[10]

In Diels-Alder reactions, the N-enoyl sultam adopts a conformation where one face of the dienophile is effectively blocked by the sultam, directing the approach of the diene.[12]

Quantitative Data for Oppolzer's Sultam

| Substrate (N-Acyl Sultam) | Reagent | Reaction Type | Yield (%) | Diastereomeric Excess (de, %) |

| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene | Diels-Alder | 90 | >98 |

| N-Crotonyl-(1S)-(-)-2,10-camphorsultam | MeMgBr/CuI | Conjugate Addition | 95 | >99 |

| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Benzyl Bromide | Alkylation | 85 | 96 |

Experimental Protocols

Protocol 3: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam

-

To a solution of N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv) in dichloromethane at -78 °C, add a Lewis acid such as diethylaluminum chloride (1.1 equiv).

-

Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (3.0 equiv).

-

Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the cycloadduct by flash column chromatography.

Protocol 4: Removal of Oppolzer's Sultam

-

Dissolve the N-acyl sultam adduct in a mixture of THF and water.

-

Add lithium hydroxide (excess) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl and extract the carboxylic acid product with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.

Myers' Pseudoephedrine Amides

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[2][13] The stereoselectivity is believed to arise from a conformation where one face of the lithium enolate is blocked by the secondary lithium alkoxide and associated solvent molecules.[2]

Quantitative Data for Myers' Pseudoephedrine Amides

| Substrate (Pseudoephedrine Amide) | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |

| N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Benzyl Bromide | 95 | >99:1 |

| N-Butyryl-(1R,2R)-(+)-pseudoephedrine | Methyl Iodide | 92 | 98:2 |

| N-Phenylacetyl-(1R,2R)-(+)-pseudoephedrine | Ethyl Iodide | 88 | 97:3 |

Experimental Protocols

Protocol 5: Asymmetric Alkylation with a Pseudoephedrine Auxiliary

-

Amide Formation: Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in an appropriate solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine or pyridine.[3]

-

Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes. Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv). Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.[3]

Protocol 6: Removal of the Pseudoephedrine Auxiliary

-

The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic (e.g., H₂SO₄ in THF/water) or basic (e.g., KOH in ethanol/water) conditions with heating.

-

Alternatively, reduction with a reagent such as lithium aluminum hydride (LiAlH₄) in THF will yield the corresponding primary alcohol.

8-Phenylmenthol Auxiliaries

8-Phenylmenthol, a derivative of menthol, is a highly effective chiral auxiliary for asymmetric Diels-Alder reactions and conjugate additions.[14] The bulky phenyl group provides a significant steric bias, leading to excellent facial selectivity.[14]

Quantitative Data for 8-Phenylmenthol

| Substrate (8-Phenylmenthyl Ester) | Reagent | Reaction Type | Yield (%) | Diastereomeric Excess (de, %) |

| (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Diels-Alder | 94 | >99 |

| (-)-8-Phenylmenthyl crotonate | Lithium dimethylcuprate | Conjugate Addition | 85 | 98 |

Experimental Protocols

Protocol 7: Synthesis of (-)-8-Phenylmenthyl Acrylate

-

Dissolve (-)-8-phenylmenthol (1.0 equiv), triethylamine (1.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C.

-

Add acryloyl chloride (1.2 equiv) dropwise and stir the mixture at 0 °C for 2 hours.

-

Perform an aqueous workup and purify the product by chromatography on silica gel.[1]

Protocol 8: Asymmetric Diels-Alder Reaction with 8-Phenylmenthyl Acrylate

-

Dissolve (-)-8-phenylmenthyl acrylate (1.0 equiv) and cyclopentadiene (3.0 equiv) in toluene at -78 °C.

-

Add a Lewis acid catalyst, such as titanium tetrachloride (1.1 equiv), and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

Conclusion

Chiral auxiliaries continue to be a cornerstone of asymmetric synthesis, providing reliable and predictable methods for the construction of enantiomerically pure molecules. Their application is particularly valuable in the early stages of drug discovery and in the total synthesis of complex natural products. The choice of auxiliary is dictated by the specific reaction, with Evans' oxazolidinones, Oppolzer's sultams, Myers' pseudoephedrine amides, and 8-phenylmenthol derivatives offering a powerful and versatile toolkit for the modern synthetic chemist. A thorough understanding of their mechanisms of action and the availability of detailed experimental protocols are essential for their successful implementation in the laboratory.

References

- 1. scispace.com [scispace.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Assymetric Induction [www2.chemistry.msu.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Camphorsultam - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Stereochemical Assignment of (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methods for the synthesis and stereochemical assignment of (1S,2S)-2-(Benzyloxy)cyclohexanamine. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide consolidates established protocols for analogous trans-1,2-disubstituted cyclohexylamine derivatives. The methodologies detailed herein encompass a representative synthetic route, stereochemical elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, and enantiomeric purity assessment by chiral High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related chiral molecules.

Introduction

Chiral 1,2-diamines and amino alcohols are pivotal building blocks in asymmetric synthesis and medicinal chemistry. The specific stereochemistry of these compounds is critical to their function, influencing their efficacy and selectivity in catalytic applications and their pharmacological profiles in drug candidates. This compound is a chiral diamine derivative whose stereochemical integrity is paramount for its intended applications. The trans relationship between the amine and benzyloxy groups on the cyclohexane ring, along with the specific (1S,2S) absolute configuration, defines its three-dimensional structure. Accurate and robust analytical methodologies are therefore essential for confirming the stereochemical outcome of its synthesis. This guide outlines the key experimental procedures for the synthesis and definitive stereochemical assignment of this compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through various strategies, including the resolution of a racemic mixture or an asymmetric synthesis starting from a chiral precursor. A common and effective method involves the benzylation of a commercially available chiral amino alcohol. The following protocol is a representative procedure based on analogous syntheses of related compounds.

Representative Synthetic Protocol

A plausible synthetic route to this compound starts from (1S,2S)-2-aminocyclohexanol. The synthesis involves the protection of the amino group, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amine.

Step 1: N-Protection of (1S,2S)-2-Aminocyclohexanol

The amino group of (1S,2S)-2-aminocyclohexanol is first protected to prevent its reaction in the subsequent benzylation step. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added a base like triethylamine or sodium bicarbonate.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) is then added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield N-Boc-(1S,2S)-2-aminocyclohexanol.

Step 2: O-Benzylation

The hydroxyl group of the N-protected amino alcohol is then benzylated.

-

To a solution of N-Boc-(1S,2S)-2-aminocyclohexanol (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, a strong base such as sodium hydride (NaH) (1.2 eq.) is added portion-wise.

-

The mixture is stirred for a short period to allow for the formation of the alkoxide.

-

Benzyl bromide (BnBr) (1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched carefully with water and the product is extracted with an organic solvent. Purification by column chromatography affords N-Boc-(1S,2S)-2-(benzyloxy)cyclohexanamine.

Step 3: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

The N-Boc protected intermediate is dissolved in a solvent such as dichloromethane or dioxane.

-

An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous NaHCO₃) and the free amine is extracted with an organic solvent. The solvent is evaporated to give this compound.

Caption: Synthetic pathway for this compound.

Stereochemical Assignment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of cyclic compounds. For trans-1,2-disubstituted cyclohexanes, the relative stereochemistry can be determined by analyzing the coupling constants of the protons attached to the stereocenters.

General Experimental Protocol for NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (typically 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Data Interpretation for Stereochemical Assignment

In the chair conformation of a cyclohexane ring, substituents can be either axial or equatorial. For a trans-1,2-disubstituted cyclohexane, the substituents will be either diaxial or diequatorial. The thermodynamically more stable conformation is typically the one with the bulkier substituents in the equatorial position.

-

¹H NMR Analysis: The key to confirming the trans stereochemistry lies in the coupling constants of the protons at C1 and C2 (H1 and H2). In the more stable diequatorial conformation of the benzyloxy and amino groups, the corresponding protons (H1 and H2) will be in a diaxial orientation. The dihedral angle between two axial protons on adjacent carbons is approximately 180°, which results in a large vicinal coupling constant (³J_HH), typically in the range of 8-12 Hz. In contrast, for the cis isomer, the protons would be in an axial-equatorial or equatorial-axial relationship, leading to a much smaller coupling constant (2-5 Hz).

-

¹³C NMR Analysis: The chemical shifts of the carbon atoms in the cyclohexane ring can also provide stereochemical information, although this is often more subtle than the proton coupling constants. The chemical shifts are influenced by steric compression and the orientation of substituents.

| Parameter | Expected Value for (1S,2S) Isomer | Rationale |

| ³J(H1, H2) Coupling Constant | 8 - 12 Hz | Diaxial relationship of H1 and H2 in the preferred diequatorial conformation of the substituents. |

| ¹H Chemical Shift of H1/H2 | Multiplets | Complex splitting patterns due to coupling with neighboring protons. |

| ¹³C Chemical Shifts | Distinct signals for all 13 carbons | The molecule is asymmetric. |

Table 1: Expected NMR Spectroscopic Data for Stereochemical Assignment.

Enantiomeric Excess Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

General Experimental Protocol for Chiral HPLC

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve good resolution and reasonable retention times. A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic analytes.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

| Parameter | Typical Conditions |

| Column | Chiralcel® OD-H or Chiralpak® AD-H |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | 25 °C |

Table 2: Representative Chiral HPLC Method Parameters.

Caption: Workflow for the stereochemical analysis of the target compound.

Conclusion

The stereochemical assignment of this compound relies on a combination of controlled synthesis and rigorous spectroscopic and chromatographic analysis. While specific literature detailing the complete experimental protocol and characterization of this molecule is sparse, established methodologies for analogous compounds provide a clear and reliable path for its preparation and stereochemical verification. The analysis of proton-proton coupling constants in ¹H NMR spectra is a definitive method for confirming the trans relative stereochemistry, while chiral HPLC provides an accurate measure of its enantiomeric purity. The protocols and data interpretation guidelines presented in this technical guide offer a solid framework for researchers working with this and structurally similar chiral molecules.

References

(1S,2S)-2-(Benzyloxy)cyclohexanamine molecular formula and weight

(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its structural rigidity, conferred by the cyclohexane ring, combined with the stereospecific arrangement of the amine and bulky benzyloxy groups, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a concise technical overview of its chemical properties, a representative synthetic workflow, and its primary applications.

Molecular Properties

The fundamental molecular data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO[1] |

| Molecular Weight | 205.30 g/mol [1] |

| Synonyms | (1S)-trans-2-(Phenylmethoxy)cyclohexanamine, (1S,2S)-1-Amino-2-benzyloxycyclohexane |

| Stereochemistry | (1S, 2S) |

Representative Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not available in the provided search results. However, a representative procedure based on the logical workflow above is outlined here for illustrative purposes.

1. Step 1: Stereoselective Epoxide Opening

-

Objective: To introduce the benzyloxy group with defined stereochemistry.

-

Procedure: Cyclohexene oxide is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). Benzyl alcohol is added, followed by a suitable catalyst (e.g., a Lewis acid) to facilitate the ring-opening of the epoxide. The reaction is typically carried out at a controlled temperature to ensure high stereoselectivity, yielding a trans-2-(benzyloxy)cyclohexanol intermediate.

2. Step 2: Introduction of the Amine Precursor

-

Objective: To introduce a nitrogen-containing functional group that can be converted to an amine.

-

Procedure: The hydroxyl group of the trans-2-(benzyloxy)cyclohexanol intermediate is converted into a good leaving group, for example, by tosylation. Subsequently, a nucleophilic substitution reaction with an azide source, such as sodium azide, is performed. This reaction typically proceeds with an inversion of stereochemistry at the reaction center, leading to the formation of a trans-azido-benzyloxycyclohexane derivative.

3. Step 3: Reduction to the Final Amine

-

Objective: To convert the azide group into the primary amine.

-

Procedure: The azido-benzyloxycyclohexane intermediate is reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, other reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. Following the reduction, standard work-up and purification procedures, such as column chromatography, would be used to isolate the final product, this compound.

Applications in Research and Development

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its stereochemically defined structure is crucial for creating compounds with specific biological activities.

Caption: Key applications of this compound in research.

References

Methodological & Application

Application Notes: Asymmetric Alkylation Protocol Using (1S,2S)-2-(Benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric α-alkylation of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct chiral molecules. The use of chiral auxiliaries is a robust and reliable strategy to achieve high levels of stereoselectivity. This document provides a detailed protocol for the asymmetric alkylation of cyclohexanone using the chiral auxiliary (1S,2S)-2-(benzyloxy)cyclohexanamine. This method proceeds through the formation of a chiral imine, followed by diastereoselective deprotonation and alkylation of the corresponding metalloenamine. The final α-alkylated ketone is obtained in high enantiomeric excess after hydrolysis and the valuable chiral auxiliary can be recovered.

Principle of the Method

The protocol involves a three-step sequence:

-

Chiral Imine Formation: Condensation of the chiral amine, this compound, with a prochiral ketone (e.g., cyclohexanone) to form a chiral imine.

-

Diastereoselective Alkylation: Deprotonation of the chiral imine with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated lithio-enamine intermediate. The benzyloxy group on the chiral auxiliary plays a crucial role in the formation of this rigid chelate, which effectively shields one face of the enamine. Subsequent reaction with an alkyl halide occurs with high diastereoselectivity.

-

Hydrolysis and Auxiliary Recovery: Mild acidic hydrolysis of the alkylated imine cleaves the chiral auxiliary, yielding the enantioenriched α-alkylated ketone. The chiral auxiliary, this compound, can then be recovered and reused.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric alkylation of cyclohexanone with various alkyl halides, based on data from a highly analogous system using a chiral methoxyamine auxiliary.[1] These results demonstrate the high degree of stereocontrol achievable with this methodology.

| Entry | Alkyl Halide (R-X) | Product (2-R-Cyclohexanone) | Crude Yield of Alkylated Imine (%) | Enantiomeric Excess (e.e.) (%) [Configuration] |

| 1 | CH₃I | 2-Methylcyclohexanone | 87 | >95 [R] |

| 2 | CH₃CH₂I | 2-Ethylcyclohexanone | 85 | High (not quantified) |

| 3 | CH₃(CH₂)₂I | 2-Propylcyclohexanone | 82 | >95 [R] |

| 4 | CH₂=CHCH₂Br | 2-Allylcyclohexanone | 78 | >95 [R] |

| 5 | C₆H₅CH₂Br | 2-Benzylcyclohexanone | 70 | High (not quantified) [S] |

Experimental Protocols

Protocol 1: Formation of the Chiral Imine of Cyclohexanone

This procedure details the formation of the chiral imine from cyclohexanone and this compound.

Materials:

-

Cyclohexanone

-

This compound

-

Benzene (or Toluene)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with Dean-Stark trap and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of cyclohexanone (1.0 equivalent) in benzene, add this compound (1.05 equivalents).

-

Set up the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and stir until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chiral imine. The product is typically used in the next step without further purification. A typical yield is around 85%.[1]

Protocol 2: Asymmetric Alkylation of the Chiral Imine

This protocol describes the diastereoselective alkylation of the chiral imine.

Materials:

-

Chiral imine from Protocol 1

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Methanol

-

Argon or Nitrogen inert atmosphere setup

-

Syringes and cannulas for transfer of reagents

Procedure:

-

Dissolve the crude chiral imine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Slowly add a solution of LDA (1.05 equivalents) dropwise while maintaining the temperature at -20 °C.

-

Stir the resulting orange-red solution of the lithio-enamine at -20 °C for 1 hour.[1]

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add the alkyl halide (1.05 equivalents) to the solution.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 2-4 hours, can be monitored by TLC).

-

Quench the reaction by adding a small amount of methanol.

-

Allow the mixture to warm to room temperature.

-

Remove the THF under reduced pressure to obtain the crude alkylated imine, which is used directly in the next step.

Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary

This protocol details the cleavage of the alkylated imine to yield the chiral ketone and the recovery of the chiral auxiliary.

Materials:

-

Crude alkylated imine from Protocol 2

-

Pentane

-

Saturated aqueous oxalic acid solution

-

Diethyl ether

-